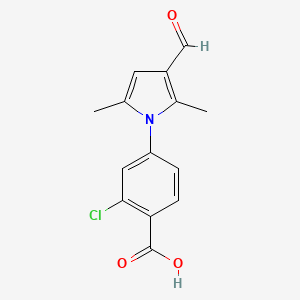
2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C14H12ClNO3 It is a derivative of benzoic acid, featuring a pyrrole ring substituted with a formyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-chloro-4-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoic acid.
Reduction: 2-chloro-4-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoic acid.
Substitution: 2-amino-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid.
Scientific Research Applications
2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-chloro-4-(3-methyl-2,5-dioxo-4-(trifluoromethyl)pyrimidin-1-yl)benzoic acid: Contains a pyrimidine ring instead of a pyrrole ring, leading to different chemical and biological properties.
Uniqueness
2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid is unique due to the presence of both a formyl group and a chlorine atom on the benzoic acid scaffold. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research fields.
Properties
IUPAC Name |
2-chloro-4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-8-5-10(7-17)9(2)16(8)11-3-4-12(14(18)19)13(15)6-11/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMGPRSXTHUUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)C(=O)O)Cl)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














